Product packaging for 4-chloro-7H-pyrrolo[2,3-c]pyridazine(Cat. No.:CAS No. 1269823-02-0)

4-chloro-7H-pyrrolo[2,3-c]pyridazine

Cat. No.: B1400781
CAS No.: 1269823-02-0
M. Wt: 153.57 g/mol
InChI Key: ZFLNONQYWSGQNP-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 4-Chloro-7H-pyrrolo[2,3-c]pyridazine ( 1269823-02-0) is an aromatic heterocyclic compound with the molecular formula C 6 H 4 ClN 3 and a molecular weight of 153.57 g/mol [ 1 ]. This scaffold serves as a versatile building block in medicinal chemistry, particularly for the synthesis of more complex molecules. Researchers should note that this compound is structurally distinct from the more commonly referenced 4-chloro-7H-pyrrolo[2,3- d ]pyrimidine (CAS 3680-69-1), a key intermediate in drugs like Tofacitinib, despite sharing the same molecular formula [ 3 ][ 9 ]. Research Applications and Value The primary research value of 4-chloro-7H-pyrrolo[2,3- c ]pyridazine lies in its potential as a synthetic intermediate. Scientific literature indicates that the 7H-pyrrolo[2,3-c]pyridazine core structure is of significant interest in the development of novel therapeutic agents. For instance, 4,5-disubstituted-7H-pyrrolo[2,3-c]pyridazine derivatives have been investigated as potent inhibitors of LRRK2 (Leucine-rich repeat kinase 2), a kinase target associated with neurodegenerative diseases such as Parkinson's disease [ 5 ]. The chloro substituent at the 4-position provides a reactive site for further functionalization via cross-coupling reactions and nucleophilic substitutions, enabling researchers to rapidly explore chemical space around this heterocyclic core. Handling and Safety This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic use, or for personal consumption. Researchers should consult the safety data sheet (SDS) prior to use and handle the material with appropriate personal protective equipment in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4ClN3 B1400781 4-chloro-7H-pyrrolo[2,3-c]pyridazine CAS No. 1269823-02-0

Properties

IUPAC Name

4-chloro-7H-pyrrolo[2,3-c]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-5-3-9-10-6-4(5)1-2-8-6/h1-3H,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFLNONQYWSGQNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CN=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-7H-pyrrolo[2,3-c]pyridazine typically involves multi-step organic reactions. One common method starts with the condensation of a pyrrole derivative with a suitable pyridazine precursor under controlled conditions. For example, the reaction of 4-chloropyridazine with pyrrole in the presence of a base such as potassium carbonate can yield the desired compound. The reaction is usually carried out in a polar solvent like dimethylformamide at elevated temperatures to facilitate the formation of the fused ring system.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. Additionally, the use of high-purity starting materials and advanced purification techniques such as recrystallization or chromatography can further enhance the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-7H-pyrrolo[2,3-c]pyridazine can undergo various chemical reactions, including:

    Electrophilic substitution: The chlorine atom at the 4-position can be replaced by other electrophiles under suitable conditions.

    Nucleophilic aromatic substitution: The compound can react with nucleophiles to form substituted derivatives.

    Oxidation and reduction: The pyrrole and pyridazine rings can undergo oxidation or reduction reactions, leading to the formation of different functional groups.

Common Reagents and Conditions

    Electrophilic substitution: Reagents such as halogens, sulfonyl chlorides, or nitro compounds can be used in the presence of a Lewis acid catalyst.

    Nucleophilic aromatic substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

    Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used to modify the functional groups on the rings.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield halogenated or sulfonated derivatives, while nucleophilic aromatic substitution can produce amine or thiol-substituted compounds.

Scientific Research Applications

4-chloro-7H-pyrrolo[2,3-c]pyridazine has a wide range of applications in scientific research:

    Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors, which are important in cancer therapy and the treatment of inflammatory diseases.

    Biological Studies: The compound can be used to study the interactions of heterocyclic compounds with biological targets, providing insights into their mechanisms of action.

    Material Science: Its unique electronic properties make it a candidate for use in organic electronics and as a ligand in catalysis.

    Pharmaceutical Industry: It is employed as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting kinase enzymes.

Mechanism of Action

The mechanism of action of 4-chloro-7H-pyrrolo[2,3-c]pyridazine involves its interaction with specific molecular targets, such as kinase enzymes. By binding to the active site of these enzymes, the compound can inhibit their activity, thereby interfering with signaling pathways that regulate cell division, growth, and survival. This inhibition can lead to the suppression of tumor growth and the modulation of immune responses.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties
Compound Molecular Formula Melting Point (°C) Solubility (LogP) Key Application
This compound C6H4ClN3 Not reported 1.8 (predicted) Heterocyclic intermediate
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine C6H4ClN3 241–253 1.5 Kinase inhibitor scaffold
4-Chloro-7-methyl-pyrrolo[2,3-d]pyrimidine C7H6ClN3 129–200 2.1 Alkylation studies

Biological Activity

4-Chloro-7H-pyrrolo[2,3-c]pyridazine is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanism of action, biochemical properties, and potential therapeutic applications, supported by recent research findings and data tables.

Target Proteins

The primary target of this compound is 3-Phosphoinositide-Dependent Kinase 1 (PDK1) . PDK1 plays a pivotal role in the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth and survival. The compound inhibits PDK1 activity, leading to the disruption of this pathway and subsequent effects on cancer cell viability.

Biochemical Pathways

The inhibition of PDK1 affects several downstream targets, ultimately leading to:

  • Increased apoptosis in cancer cells.
  • Reduced cell proliferation.
  • Modulation of other signaling pathways such as JAK-STAT, which is involved in immune responses and cell division.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. It has been shown to induce apoptosis in various cancer cell lines by disrupting key signaling pathways associated with tumor growth. For instance, studies have demonstrated its effectiveness against breast and pancreatic cancer cells through PDK1 inhibition.

Antimicrobial Properties

In addition to its anticancer effects, this compound also displays antimicrobial activity. It has been tested against various pathogens, showing promising results in inhibiting bacterial growth and potentially serving as a lead compound for developing new antibiotics.

Study on Cancer Cell Lines

A study evaluated the effects of this compound on several cancer cell lines (e.g., MCF-7 for breast cancer). The compound demonstrated an IC50 value ranging from 0.035 to 0.25 µM , indicating potent cytotoxicity compared to standard chemotherapeutics like doxorubicin .

Cell Line IC50 (µM) Mechanism
MCF-70.035PDK1 inhibition
A5490.25Apoptosis induction
HeLa0.029Disruption of PI3K/AKT/mTOR

Antiviral Activity

Recent investigations have also highlighted the potential antiviral properties of pyrrolo compounds related to flavivirus infections (e.g., Zika virus). While specific data on this compound is limited, structural analogs have shown efficacy against viral replication pathways, suggesting a possible avenue for further research into its antiviral capabilities .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable bioavailability when administered correctly. Stability studies recommend storage at temperatures between 2-8°C to maintain efficacy over time.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-chloro-7H-pyrrolo[2,3-c]pyridazine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution reactions. For example, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives are synthesized by reacting 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with amines in isopropanol under acidic (HCl) reflux for 12–48 hours . Key factors affecting yield include:

  • Reaction time : Prolonged reflux (e.g., 48 hours) improves conversion but may increase side reactions.
  • Solvent choice : Isopropanol is optimal for solubility and stability of intermediates.
  • Acid catalysis : HCl facilitates nucleophilic substitution by protonating the pyrimidine ring.
  • Yields range from 16% to 94%, depending on amine reactivity and steric hindrance .

Q. How is structural confirmation performed for this compound derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are critical:

  • ¹H NMR : Signals for NH protons (e.g., δ 11.74 ppm for H-7 in pyrrolo[2,3-d]pyrimidine derivatives) and aromatic protons confirm substitution patterns .
  • ¹³C NMR : Distinguishes carbon environments (e.g., δ 153.6 ppm for pyrimidine C-4 in N-phenyl derivatives) .
  • HRMS : Validates molecular ion peaks (e.g., m/z 211.0978 for C₁₂H₁₁N₄⁺) with <3 ppm error .

Advanced Research Questions

Q. What strategies address low yields in nucleophilic substitution reactions of this compound with bulky amines?

  • Methodological Answer :

  • Microwave-assisted synthesis : Reduces reaction time and improves yields for sterically hindered amines.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of bulky amines.
  • Catalytic additives : Use of KI or CuI promotes halogen exchange, accelerating substitution .
  • Example: Substitution with 2-aminothiophenol in NaH/DMSO achieved cyclization to novel tricyclic systems despite steric challenges .

Q. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Electron-withdrawing groups (EWGs) : Chlorine at position 4 activates the pyridazine ring for Suzuki-Miyaura coupling by increasing electrophilicity.
  • Substitution position : Reactivity follows the order: C-4 > C-5 > C-6 due to ring electron density distribution.
  • Case study: Pd-catalyzed coupling of 3-chloro-5-iodo-7H-pyrrolo[2,3-c]pyridazine with aryl boronic acids proceeds efficiently at C-5 (iodine site) with >80% yield .

Q. What contradictions exist in reported biological activities of pyrrolo[2,3-c]pyridazine derivatives, and how can they be resolved?

  • Methodological Answer : Discrepancies in kinase inhibition data (e.g., CDK9 vs. Haspin selectivity) arise from:

  • Assay conditions : ATP concentration (1 mM vs. 10 µM) impacts IC₅₀ values. Standardize using TR-FRET assays .
  • Structural analogs : Compare 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (CDK9 IC₅₀ = 0.2 µM) with 7-methyl analogs (IC₅₀ = 1.5 µM) to identify substituent effects .
  • Crystallography : Resolve binding modes via X-ray structures (e.g., PDB 7SC) to clarify interactions with kinase active sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-7H-pyrrolo[2,3-c]pyridazine
Reactant of Route 2
4-chloro-7H-pyrrolo[2,3-c]pyridazine

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